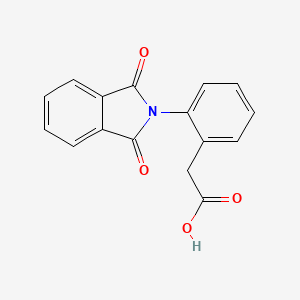

2-Phthalimidophenylacetic acid

Description

2-Phthalimidophenylacetic acid is a phenylacetic acid derivative featuring a phthalimide substituent on the phenyl ring. Phenylacetic acid derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The phthalimide moiety is known to enhance pharmacokinetic properties, such as solubility and bioavailability, in drug design . This compound likely combines the bioactivity of phenylacetic acid with the pharmacological advantages of phthalimide, making it a candidate for therapeutic applications.

Properties

Molecular Formula |

C16H11NO4 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)phenyl]acetic acid |

InChI |

InChI=1S/C16H11NO4/c18-14(19)9-10-5-1-4-8-13(10)17-15(20)11-6-2-3-7-12(11)16(17)21/h1-8H,9H2,(H,18,19) |

InChI Key |

XGWVVJHQUHAMEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 2-Phthalimidophenylacetic acid with structurally related phenylacetic acid derivatives:

Key Research Findings

Bioactivity Modulation by Substituents :

- The hydroxy group in 2-hydroxyphenylacetic acid confers antimicrobial activity, likely due to its interaction with microbial membranes .

- The phthalimide group in hypothetical this compound may enhance antitumor activity by inhibiting protein-protein interactions (e.g., in NF-κB pathways), as seen in other phthalimide derivatives .

- Mandelic acid’s α-hydroxy group enables keratolytic and antibacterial effects, utilized in acne treatments .

Synthetic Accessibility :

- Phenylacetamide derivatives (e.g., 2-Phenylacetamide) are often synthesized via coupling reactions, suggesting similar routes for this compound .

- Sulfonamido derivatives (e.g., 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid) require multi-step sulfonylation, which may limit scalability compared to simpler analogs .

Pharmacokinetic Properties :

- Phthalimide-containing compounds exhibit improved metabolic stability compared to hydroxy or amide derivatives .

- Mandelic acid’s low molecular weight and polarity favor rapid dermal absorption, whereas bulkier substituents (e.g., phthalimide) may reduce bioavailability .

Discussion of Contradictions and Limitations

- Antimicrobial vs. Antitumor Focus : While phenylacetic acid itself is antimicrobial , substitution with phthalimide may shift activity toward antitumor applications, as seen in thalidomide analogs . This highlights substituent-dependent mechanistic divergence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phthalimidophenylacetic acid, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves coupling phthalimide derivatives with phenylacetic acid precursors via carbodiimide-mediated amidation or nucleophilic substitution. To optimize yields, systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) and monitor progress using TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Characterize intermediates and final products using H/C NMR and FT-IR to confirm structural integrity .

- Typical Data : Reported yields range from 45–75% under optimized conditions, with melting points of 160–165°C and characteristic NMR peaks (e.g., phthalimide protons at δ 7.8–7.9 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Mass Spectrometry (ESI-MS) for molecular ion confirmation ([M+H] expected at m/z 296.1).

- Elemental Analysis to validate C, H, N composition (theoretical: C 69.14%, H 4.43%, N 4.72%).

- XRPD to confirm crystalline structure and polymorphism absence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%).

- Purity Verification : Re-analyze batches via LC-MS to rule out degradation products.

- Statistical Rigor : Apply ANOVA or Bayesian meta-analysis to reconcile dose-response differences across datasets .

- Example : In anti-inflammatory studies, IC values vary from 10–50 µM; these discrepancies may stem from differences in COX-2 isoform expression or endotoxin contamination in cell cultures .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in vitro?

- Methodological Answer :

Incubation with Liver Microsomes : Use human liver microsomes (HLMs) supplemented with NADPH to identify phase I metabolites. Quench reactions at timed intervals and analyze via UPLC-QTOF-MS.

Stable Isotope Tracing : Incorporate C-labeled phenylacetic acid to track metabolic fate.

Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes.

- Key Findings : Preliminary data suggest hydroxylation at the phenyl ring (major metabolite: 3-hydroxy derivative) and phthalimide hydrolysis as primary pathways .

Q. How can researchers design robust dose-response studies to evaluate the cytotoxicity of this compound?

- Methodological Answer :

- Cell Line Selection : Use multiple lines (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer relevance).

- Pilot Range-Finding : Test logarithmic concentrations (0.1–100 µM) to establish LC.

- Endpoint Triangulation : Combine MTT assay (mitochondrial activity), LDH release (membrane integrity), and Annexin V staining (apoptosis).

- Positive Controls : Include cisplatin or doxorubicin to validate assay sensitivity .

Data Contradiction Analysis

Q. What factors contribute to variability in reported solubility profiles of this compound?

- Methodological Answer : Discrepancies arise from:

- Solvent Purity : Residual acids/bases in DMSO can alter solubility. Use HPLC-grade solvents.

- Temperature Control : Measure solubility at 25°C ± 0.5°C with equilibration >24 hours.

- Analytical Method : Nephelometry vs. gravimetry may yield differing results. Cross-validate with UV-Vis spectroscopy (λ = 260 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.